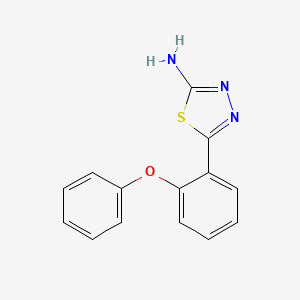

5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

5-(2-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)11-8-4-5-9-12(11)18-10-6-2-1-3-7-10/h1-9H,(H2,15,17) |

InChI Key |

VHHYILSEDLINOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-phenoxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol. The mixture is heated under reflux conditions for several hours to yield the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the thiadiazole ring.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as an anticonvulsant agent, with studies indicating its potential to interact with benzodiazepine receptors and exhibit anticonvulsant activity.

Materials Science: Thiadiazole derivatives are known for their electronic properties, making them candidates for use in organic electronics and photovoltaic devices.

Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to act as a benzodiazepine receptor agonist, modulating the activity of the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine

- Structure : Chlorophenyl substituent at position 3.

- Activity : Used in the synthesis of thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, which exhibited moderate anticancer activity against MCF-7 (breast), HeLa (cervical), K562 (leukemia), and PC-3 (prostate) cell lines. The most active derivative (Ar=3-HO-4-MeOC6H3) showed GI50 values of 28.9–55.3 µM .

Schiff Bases of 5-[5-(4-Fluorophenyl)Thiophen-2-Yl]-1,3,4-Thiadiazol-2-Amine

- Structure : Fluorophenyl-thiophene hybrid substituent.

- Activity : Demonstrated selective cytotoxicity against MCF-7 cells (IC50 = 1.28 µg/mL), outperforming fluorouracil controls .

- Comparison: The fluorophenyl-thiophene moiety introduces π-π stacking and hydrogen-bonding capabilities, enhancing interactions with enzyme active sites compared to the phenoxyphenyl group.

5-(Pyridin-3-Yl)-1,3,4-Thiadiazol-2-Amine Derivatives

- Structure : Pyridinyl substituent at position 4.

- Comparison: The pyridine ring introduces basicity and coordination sites, enabling interactions with viral proteases, unlike the neutral phenoxyphenyl group.

Anticonvulsant Activity

5-[4-Chloro-2-(2-Chlorophenoxy)Phenyl]-N-Ethyl-1,3,4-Thiadiazol-2-Amine

- Structure: Dichlorophenoxyphenyl and ethylamine substituents.

- Activity : ED50 values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), indicating potent anticonvulsant effects .

- Comparison: The dual chloro and phenoxy groups enhance hydrophobic interactions with neuronal ion channels, a feature absent in the monosubstituted phenoxyphenyl analog.

Structural and Electronic Effects

5-Phenyl-1,3,4-Oxadiazol-2-Amine

- Structure : Oxadiazole core (oxygen instead of sulfur).

- Properties : Shorter C–O bonds (1.364–1.369 Å) vs. C–S bonds (~1.71 Å) in thiadiazole analogs. The oxadiazole ring is more electron-deficient, altering binding affinities .

- Comparison : Thiadiazole derivatives generally exhibit higher bioactivity due to sulfur’s polarizability and larger atomic radius, facilitating stronger van der Waals interactions.

Biological Activity

5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiadiazole ring, which consists of three nitrogen atoms and two sulfur atoms in a five-membered structure, contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness against various bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer effects in various studies. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The anti-proliferative effects are often linked to their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell cycle regulation.

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| This compound | LoVo | TBD | Cell cycle arrest |

Other Biological Activities

In addition to antimicrobial and anticancer properties, compounds from the thiadiazole family have been reported to possess anti-inflammatory , anticonvulsant , and antidiabetic activities. These effects are attributed to their ability to modulate various biological pathways through enzyme inhibition or receptor interaction.

The biological activity of this compound is primarily due to its structural features that allow it to interact with various molecular targets:

- Enzyme Inhibition : The thiadiazole ring can inhibit key enzymes involved in metabolic processes.

- Receptor Interaction : The phenoxyphenyl group enhances binding affinity to specific receptors, potentially leading to altered cellular responses.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit DNA synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of phenoxybenzoic acid with thiosemicarbazide. This method allows for efficient production with good yields.

General Synthetic Pathway:

- Reactants : Phenoxybenzoic acid + Thiosemicarbazide

- Conditions : Heat under reflux in an appropriate solvent.

- Purification : Crystallization or chromatography to isolate the desired product.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

- A recent study evaluated various derivatives against cancer cell lines and found that modifications in substituents significantly impacted their efficacy.

- Another investigation focused on the antimicrobial properties of related compounds and established a correlation between structural features and biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: React 2-phenoxybenzoic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux (90–100°C) for 3–6 hours .

- Step 2: Neutralize the reaction mixture with ammonia (pH 8–9) to precipitate the crude product.

- Step 3: Purify via recrystallization (ethanol/water or DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >70% yield and >95% purity .

Critical Factors:

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?

Methodological Answer:

- IR Spectroscopy: Identify NH₂ (3372 cm⁻¹), C=N (1565 cm⁻¹), and C–O–C (1352 cm⁻¹) stretches to confirm the thiadiazole core and phenoxy substituents .

- NMR:

- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm) and NH₂ (δ 5.2–5.8 ppm, broad singlet).

- ¹³C NMR: Thiadiazole carbons (δ 165–170 ppm) and phenoxy carbons (δ 115–160 ppm) .

- X-Ray Crystallography: Resolve dihedral angles between thiadiazole and phenoxyphenyl rings (e.g., 21.5° in analogous structures) and intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) .

Q. How can researchers optimize purification protocols to isolate high-purity samples?

Methodological Answer:

- Recrystallization: Use ethanol/water (2:1 v/v) for high recovery (≥80%) .

- Chromatography: Employ gradient elution (hexane → ethyl acetate) on silica gel to separate byproducts with similar polarity .

- Quality Control: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with >99% purity thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

Methodological Answer:

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance bioactivity (e.g., anti-inflammatory IC₅₀ values reduced by 30–50% compared to unsubstituted analogs) by increasing electrophilicity at the thiadiazole core .

- Phenoxy Ring Modifications: Fluorination at the ortho position improves metabolic stability but may reduce solubility .

- Experimental Design:

Q. What crystallographic insights explain the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

- Dihedral Angles: The angle between thiadiazole and phenoxyphenyl rings (e.g., 21.5° in 5-(2,4-dichlorophenoxymethyl)-analog) minimizes steric strain and stabilizes planar conformations .

- Hydrogen Bonding: N–H···N interactions (2.8–3.0 Å) form 1D chains or 2D networks, enhancing crystal packing efficiency .

- Validation: Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELX .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

Q. What are the optimal conditions for oxidation or reduction reactions involving the thiadiazole core?

Methodological Answer:

- Oxidation: Treat with H₂O₂ in acetic acid (60°C, 4 h) to form sulfoxide derivatives without ring degradation .

- Reduction: Use NaBH₄/CuCl₂ in ethanol to selectively reduce C=N bonds while preserving the thiadiazole ring .

Q. How do solubility and stability profiles impact formulation for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Use DMSO/PEG-400 mixtures (1:4 v/v) for IP/IV administration .

- Stability: Store lyophilized powder at –20°C under argon; monitor degradation via HPLC over 6 months .

Q. What strategies improve yield in multi-step syntheses of structurally complex analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.